

An In-depth Technical Guide to the Standardized Ginkgo Biloba Extract EGb 761®

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Compound of Interest

Compound Name: BGC20-761

Cat. No.: B1666944

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For Researchers, Scientists, and Drug Development Professionals

Introduction

EGb 761® is a standardized and extensively researched extract of Ginkgo biloba leaves, developed by Dr. Willmar Schwabe Pharmaceuticals.[1] It is a complex mixture of active compounds, primarily composed of flavonoid glycosides and terpene lactones, which contribute to its multifaceted pharmacological effects.[2][3] This technical guide provides a comprehensive overview of the composition, mechanisms of action, and key experimental findings related to EGb 761®, with a focus on its neuroprotective, antioxidant, anti-inflammatory, and neurotransmitter-modulating properties.

Data Presentation

Table 1: Composition of Active Constituents in EGb 761®

The standardized composition of EGb 761® ensures a consistent and reproducible pharmacological profile. The primary active components are flavonoid glycosides and terpene trilactones.[2][3][4]

Constituent Class	Percentage in EGb 761®	Key Components
Flavonoid Glycosides	22.0% - 27.0%	Quercetin, Kaempferol, Isorhamnetin
Terpene Trilactones	5.4% - 6.6%	Ginkgolides A, B, C; Bilobalide
Proanthocyanidins	~7%	Polymers of delphinidin and cyanidin
Ginkgolic Acids	< 5 ppm	-

Table 2: Quantitative Effects of EGb 761® and its Constituents on Oxidative Stress Markers

EGb 761® and its components exhibit significant antioxidant activity by scavenging free radicals and modulating endogenous antioxidant systems.

Assay	Test Substance	IC50 / Effect	Reference
Basal ROS Production (RN46A cells)	EGb 761®	IC50 = 3.32 µg/mL	[1]
Basal ROS Production (RN46A cells)	Proanthocyanidin (PAC) fraction	IC50 = 0.97 µg/mL	[1]
Basal ROS Production (RN46A cells)	Flavone fraction	IC50 = 3.19 µg/mL	[1]
DPPH Radical Scavenging	Procyanidins	Strong scavenging activity	[5]
DPPH Radical Scavenging	Ginkgo Flavones	Strong scavenging activity	[5]
DPPH Radical Scavenging	Ginkgolide	Weak scavenging activity (IC50: 672.2 µg/mL)	[5]

Table 3: Effects of EGb 761® on Pro-inflammatory Cytokine Levels

EGb 761® has demonstrated potent anti-inflammatory effects by reducing the expression and release of key pro-inflammatory mediators.

Cytokine	Cell Type / Model	Treatment	Result	Reference
TNF- α , IL-6, IL-1 β	Myocardial Ischemia-Reperfusion Injury (rat model)	EGb 761 (20 or 40 mg/kg)	Significant decrease in cytokine levels	[6]
TNF- α , IL-6	LPS-stimulated BV2 microglial cells	EGb 761 (10–500 μ g/mL)	Significant inhibition of expression and release	[7]
IL-6, TNF- α , NO	LPS-treated RAW 264.7 macrophages	EGb 761 (1000 μ g/mL)	Effective inhibition of secretion	[8]

Table 4: Effects of Chronic EGb 761® Administration on Neurotransmitter Levels in the Rat Prefrontal Cortex

Subacute (14-day) oral administration of EGb 761® has been shown to modulate neurotransmitter levels in the prefrontal cortex of rats.[9][10][11]

Neurotransmitter	EGb 761® Dose (mg/kg)	Change in Extracellular Levels	Reference
Dopamine (DA)	100 and 300	Significant, dose-dependent increase	[11]
Noradrenaline (NA)	100 and 300	Modest, significant increase	[11]
Serotonin (5-HT)	100 and 300	No significant effect	[11]
Acetylcholine (ACh)	Not specified	Increase	[10]

Experimental Protocols

Determination of Antioxidant Activity using the DPPH Assay

This protocol is adapted from a general procedure for assessing the free radical scavenging activity of natural extracts.[\[5\]](#)

Materials:

- EGb 761® or its isolated components (e.g., ginkgo flavones, ginkgolides)
- 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (in methanol)
- Methanol
- 96-well microplate
- Spectrophotometer

Procedure:

- Prepare a stock solution of the test substance in methanol.
- Create a series of dilutions of the test substance in methanol.

- In a 96-well plate, add a fixed volume of the DPPH solution to each well.
- Add an equal volume of the test substance dilutions to the respective wells.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- Calculate the percentage of DPPH radical scavenging activity for each concentration of the test substance.
- Determine the IC₅₀ value, which is the concentration of the test substance required to scavenge 50% of the DPPH radicals.

Western Blot Analysis of Akt/Nrf2 Signaling Pathway Proteins

This protocol is based on the methodology described for investigating the effects of EGb 761® on myocardial tissue.[\[6\]](#)[\[12\]](#)

Materials:

- Tissue or cell lysates
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Electrophoresis and blotting apparatus
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-p-Akt, anti-Nrf2, anti-HO-1, anti- β -actin)
- HRP-conjugated secondary antibodies

- Chemiluminescent substrate
- Imaging system

Procedure:

- Extract total protein from tissue or cell samples and determine the protein concentration.
- Denature the protein samples by boiling in loading buffer.
- Separate the proteins based on molecular weight using SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize to a loading control (e.g., β -actin).

Measurement of Neurotransmitter Levels by In Vivo Microdialysis and HPLC

This protocol is a summary of the methods used to measure extracellular neurotransmitter levels in the rat brain.^{[9][10][11][13]}

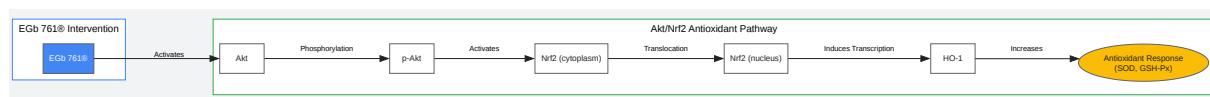
Materials:

- Stereotaxic apparatus
- Microdialysis probes
- Perfusion pump
- Artificial cerebrospinal fluid (aCSF)
- Fraction collector
- High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection
- Analytical column

Procedure:

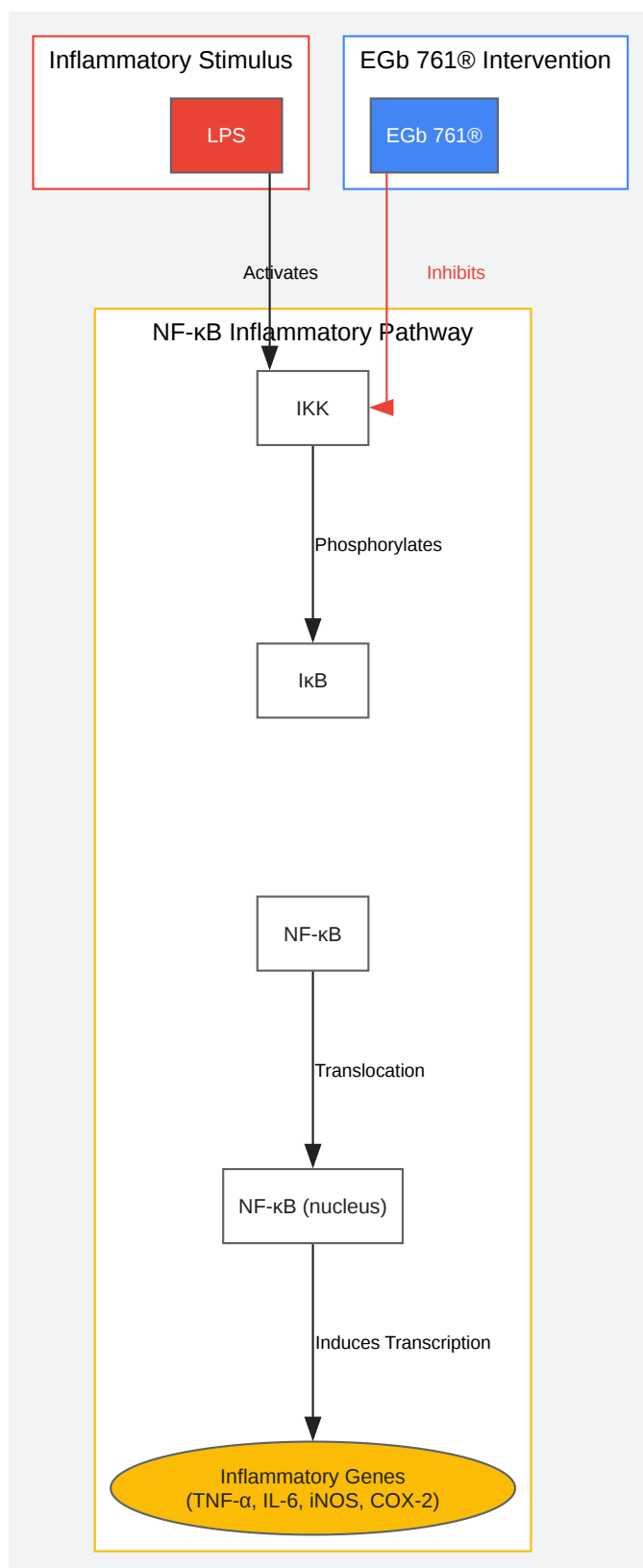
- Surgically implant a microdialysis guide cannula into the desired brain region (e.g., prefrontal cortex) of the anesthetized rat.
- After a recovery period, insert a microdialysis probe through the guide cannula.
- Perfuse the probe with aCSF at a constant flow rate.
- Collect the dialysate samples at regular intervals using a fraction collector.
- Analyze the dialysate samples for neurotransmitter content using a validated HPLC method.
- Quantify the neurotransmitter concentrations based on standard curves.

Mandatory Visualization



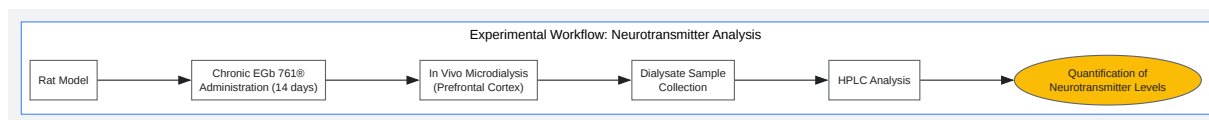
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Caption: EGb 761® activates the Akt/Nrf2 signaling pathway, leading to an enhanced antioxidant response.



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Caption: EGb 761® inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory genes.



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Caption: Experimental workflow for the analysis of neurotransmitter levels following EGb 761® administration.

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